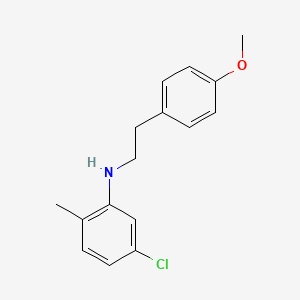
5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline
Vue d'ensemble
Description
The compound “5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline” is a complex organic molecule. It likely contains a methoxyphenethyl group attached to an aniline group, with a chlorine atom and a methyl group also attached to the aniline .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aniline derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally. Unfortunately, specific data for this compound was not found .Applications De Recherche Scientifique
Carcinogenic Activity and Metabolism : Research has shown that 4-chloro-2-methylaniline, a compound structurally similar to 5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline, exhibits carcinogenic activity. It is metabolically activated in rat liver and binds extensively to protein, DNA, and RNA, indicating a potential for toxicological concerns (Hill, Shih, & Struck, 1979).
Potential as Antileukemic Agents : A study reported the synthesis of novel benzimidazole derivatives, including 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, demonstrating potential as chemotherapeutic agents. These compounds were effective against leukemic cells and could induce cell cycle arrest and apoptosis (Gowda et al., 2009).
Alzheimer’s Disease Therapy : A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized, indicating that one of these compounds, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, showed significant acetylcholinesterase inhibitory activity. This suggests potential applications in the treatment of Alzheimer’s disease (Abbasi et al., 2018).
Hypertension Treatment : Research on a molecule structurally similar to this compound, namely 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, found it plays a significant role in the treatment of hypertension, acting as a potential I1 imidazoline receptor agonist (Aayisha et al., 2019).
Proton Sponge Synthesis : The synthesis of quinoline proton sponges, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, involved the use of methoxy groups and chloro compounds. This research contributes to the understanding of quinoline chemistry and its potential applications (Dyablo et al., 2014).
Vibrational Spectra Study : An investigation into the vibrational spectra of 2-chloro-5-methylaniline, a compound with structural similarities to this compound, was conducted. This study provided insights into the molecular structure and properties of the compound (Karabacak, Karagöz, & Kurt, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-3-6-14(17)11-16(12)18-10-9-13-4-7-15(19-2)8-5-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPHLVABYYLIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)